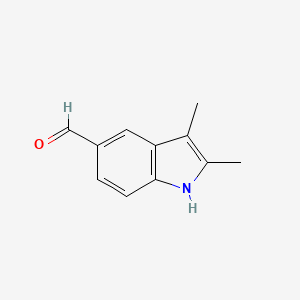

2,3-dimethyl-1H-indole-5-carbaldehyde

Description

BenchChem offers high-quality 2,3-dimethyl-1H-indole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dimethyl-1H-indole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1H-indole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPUJWRECLSVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,3-dimethyl-1H-indole-5-carbaldehyde

Introduction

2,3-dimethyl-1H-indole-5-carbaldehyde, identified by CAS number 66258-21-7, is a member of the vast and versatile family of indole-based heterocycles.[1] Its molecular structure, featuring a bicyclic indole core with methyl groups at the C2 and C3 positions and a reactive carbaldehyde (formyl) group at the C5 position, makes it a valuable building block in organic synthesis and medicinal chemistry. The indole scaffold itself is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[2][3] This guide provides an in-depth analysis of the core physicochemical properties, analytical characterization, synthesis, and reactivity of 2,3-dimethyl-1H-indole-5-carbaldehyde, offering critical insights for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

The functional characteristics of a molecule are dictated by its physical and chemical properties. For 2,3-dimethyl-1H-indole-5-carbaldehyde, these properties influence its solubility, membrane permeability, and reactivity in synthetic protocols.

Summary of Physicochemical Data

| Property | Value / Predicted Value | Source / Rationale |

| CAS Number | 66258-21-7 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1][4] |

| Molecular Weight | 173.21 g/mol | [1] |

| Monoisotopic Mass | 173.08406 Da | [4] |

| Melting Point | Not Experimentally Determined (Estimated: 90-110 °C) | Based on isomers and analogs like 2,3-dimethyl-1H-indole-1-carbaldehyde (88-89 °C) and Indole-5-carboxaldehyde (100-103 °C).[5][6][7] |

| Predicted XlogP | 2.3 | [4] |

| Solubility | Predicted: Soluble in DMSO, Methanol; Insoluble in water. | Based on the properties of similar indole aldehydes.[6] |

| pKa | Predicted: ~16-17 (N-H acidity) | Based on the known pKa of the indole N-H proton, which is weakly acidic. |

Molecular Structure and Weight The compound has a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol .[1][4] Its structure consists of a planar indole ring system, which imparts significant aromatic character.

Melting Point While an experimentally determined melting point for 2,3-dimethyl-1H-indole-5-carbaldehyde is not readily available in the cited literature, a reasonable estimate can be made by comparing it to structurally similar compounds. For instance, the isomeric 2,3-dimethyl-1H-indole-1-carbaldehyde has a melting point of 88-89 °C.[5] The parent indole-5-carboxaldehyde melts at 100-103 °C.[6][7] The presence of methyl groups can influence crystal packing, but an estimated range of 90-110 °C is a practical starting point for experimental work.

Solubility and Lipophilicity (logP) The predicted octanol/water partition coefficient (XlogP) of 2.3 indicates that 2,3-dimethyl-1H-indole-5-carbaldehyde is moderately lipophilic.[4] This property suggests it will have good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, but poor solubility in aqueous solutions, a common characteristic for indole aldehydes.[6] This lipophilicity is a critical parameter in drug development, as it influences the molecule's ability to cross biological membranes.

Acidity (pKa) The most acidic proton in the molecule is on the indole nitrogen (N-H). Indoles are generally very weak acids. The delocalization of the nitrogen lone pair into the aromatic system significantly reduces its basicity and imparts a weak acidic character to the N-H proton, with a pKa typically in the range of 16-17 in DMSO. The aldehyde proton is not acidic.

Section 2: Spectroscopic & Analytical Characterization

Confirming the identity and purity of a compound is a cornerstone of scientific research. A combination of spectroscopic methods is required for the unambiguous structural elucidation of 2,3-dimethyl-1H-indole-5-carbaldehyde.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR (in DMSO-d₆) | ~11.5-12.0 ppm (s, 1H, N-H); ~9.8 ppm (s, 1H, -CHO); ~7.0-8.0 ppm (m, 3H, Ar-H); ~2.3 ppm (s, 3H, C2-CH₃); ~2.1 ppm (s, 3H, C3-CH₃) |

| ¹³C NMR (in DMSO-d₆) | ~192 ppm (C=O); ~110-140 ppm (Ar-C); ~12 ppm (C2-CH₃); ~9 ppm (C3-CH₃) |

| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch); ~3100-3000 (Ar C-H stretch); ~2950-2850 (Aliphatic C-H stretch); ~1670 (C=O aldehyde stretch); ~1600, 1480 (C=C aromatic stretch) |

| Mass Spectrometry | [M+H]⁺ m/z: 174.09134 ; [M+Na]⁺ m/z: 196.07328 |

Rationale for Predictions: The predicted NMR chemical shifts are based on data from analogous indole carbaldehydes. For example, in 5-iodo-2-methyl-1H-indole-3-carbaldehyde, the N-H proton appears at 12.14 ppm and the aldehyde proton at 10.02 ppm in DMSO-d₆.[8] The ¹H NMR spectrum of the precursor, 2,3-dimethylindole, shows the two methyl signals and aromatic protons in their expected regions.[9] The IR and Mass Spectrometry predictions are based on the known frequencies of the functional groups and calculated adduct masses.[4][8]

Analytical Workflow

A robust workflow is essential to validate the synthesis and purification of the target compound. This ensures that subsequent biological or chemical studies are performed on a well-characterized material.

Caption: Standard workflow for synthesis and validation.

Section 3: Synthesis and Reactivity

Proposed Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles.[10][11] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[12] For 2,3-dimethyl-1H-indole-5-carbaldehyde, the logical precursor is 2,3-dimethylindole. The electron-donating nature of the alkyl groups and the inherent nucleophilicity of the indole ring favor electrophilic substitution.

Sources

- 1. 66258-21-7|2,3-Dimethyl-1H-indole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the application of indoles in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13321A [pubs.rsc.org]

- 4. PubChemLite - 2,3-dimethyl-1h-indole-5-carbaldehyde (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Indole-5-carboxaldehyde | 1196-69-6 [amp.chemicalbook.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. rsc.org [rsc.org]

- 9. 2,3-Dimethylindole(91-55-4) 1H NMR spectrum [chemicalbook.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 2,3-dimethyl-1H-indole-5-carbaldehyde Derivatives and Analogs

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a pyrrole ring, offers a versatile template for designing molecules that can interact with a multitude of biological targets.[1][2] This guide focuses on a specific, yet highly promising, member of this family: 2,3-dimethyl-1H-indole-5-carbaldehyde . This compound serves as a pivotal starting material for the synthesis of a diverse range of derivatives and analogs with significant therapeutic potential. The presence of methyl groups at the C2 and C3 positions of the indole ring enhances lipophilicity and can influence the binding affinity and metabolic stability of its derivatives, while the aldehyde group at the C5 position provides a reactive handle for a wide array of chemical modifications.

This document will provide a comprehensive technical overview of 2,3-dimethyl-1H-indole-5-carbaldehyde, from its synthesis and physicochemical properties to the design and biological evaluation of its derivatives. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

The Core Scaffold: 2,3-dimethyl-1H-indole-5-carbaldehyde

The foundational molecule, 2,3-dimethyl-1H-indole-5-carbaldehyde, is a solid at room temperature.[3] Its structure is characterized by the indole ring system with methyl groups at positions 2 and 3, and a formyl (aldehyde) group at position 5.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-dimethyl-1H-indole-5-carbaldehyde is presented in the table below. It is important to note that while some experimental data is available, many properties are predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [4] |

| Molecular Weight | 173.21 g/mol | [4] |

| CAS Number | 66258-21-7 | [3] |

| Appearance | Solid | [3] |

| Predicted XlogP | 2.3 | [4] |

| Monoisotopic Mass | 173.08406 Da | [4] |

Synthesis of the Core Scaffold

The most common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds like indoles is the Vilsmeier-Haack reaction .[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile.[6] This electrophile then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous work-up yields the desired aldehyde.[6]

The choice of the Vilsmeier-Haack reaction is predicated on its reliability and high yield for the formylation of indoles. The electron-donating nature of the indole nitrogen and the alkyl groups at C2 and C3 activate the benzene portion of the ring system towards electrophilic substitution, with the C5 position being a favorable site for substitution.

Experimental Protocol: Synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde

The following is a representative, step-by-step protocol for the synthesis of the title compound via the Vilsmeier-Haack reaction.

Materials:

-

2,3-Dimethyl-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: In a separate flask, dissolve 2,3-dimethyl-1H-indole in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice. Stir vigorously.

-

Neutralization: Slowly and carefully add saturated aqueous sodium bicarbonate solution to the mixture until the pH is basic (pH ~8-9). This step should be performed with caution as it is exothermic and will evolve CO₂ gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Derivatives and Analogs: Expanding the Chemical Space

The aldehyde functionality at the C5 position of 2,3-dimethyl-1H-indole-5-carbaldehyde is a versatile chemical handle that allows for the synthesis of a wide array of derivatives. These modifications can be broadly categorized as follows:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines. This is a powerful method for introducing diverse side chains.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of the carbon chain.

-

Condensation Reactions: Knoevenagel or aldol condensations with active methylene compounds to form α,β-unsaturated systems.

-

Oxidation: Oxidation of the aldehyde to a carboxylic acid, which can then be converted to esters, amides, and other acid derivatives.

-

Reduction: Reduction of the aldehyde to an alcohol, which can be further functionalized.

-

Hydrazone and Oxime Formation: Reaction with hydrazines or hydroxylamine to form hydrazones and oximes, respectively. These can be further cyclized to form other heterocyclic systems.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The specific substitution pattern of 2,3-dimethyl-1H-indole-5-carbaldehyde provides a unique starting point for the development of novel therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potential of substituted indoles as anticancer agents. For instance, some 2,3-dimethylindole derivatives have shown promising cytotoxic activity against various cancer cell lines, including lung and pancreas carcinoma.[7] The mechanism of action for many indole-based anticancer agents involves the inhibition of key cellular signaling pathways. For example, certain indole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, two important targets in cancer therapy.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of indole derivatives is highly dependent on the nature and position of substituents. For the 2,3-dimethyl-1H-indole-5-carbaldehyde core, modifications at the C5 position, derived from the aldehyde, are expected to significantly impact activity. For example, in the context of developing dual EGFR/CDK2 inhibitors, the introduction of carboxamide functionalities at the C5 position of the indole ring has been shown to be crucial for potent antiproliferative activity.[9] The specific nature of the substituent at this position can influence binding affinity to the target protein, as well as pharmacokinetic properties such as solubility and membrane permeability.

The methyl groups at C2 and C3 also play a role. They can provide favorable hydrophobic interactions within a protein's binding pocket and may also block metabolic pathways, potentially increasing the in vivo half-life of the compound.

Conclusion

2,3-dimethyl-1H-indole-5-carbaldehyde is a valuable and versatile scaffold for the development of novel chemical entities with a wide range of potential therapeutic applications. Its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction, and the aldehyde functionality provides a gateway to a rich chemical space of derivatives. By understanding the structure-activity relationships of substituted indoles, researchers can rationally design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational understanding of this important molecule, offering both practical protocols and strategic insights for its application in modern drug discovery.

References

-

Kumara, M.N., et al. (2016). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 234-241. [Link]

-

Yıldırım, S., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(31), 3588-3605. [Link]

-

Shaikh, A., et al. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 13(5), 647-667. [Link]

-

Atmiya University. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. Retrieved February 24, 2026, from [Link]

-

Ahmed, F.A., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(8), 994-1008. [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved February 24, 2026, from [Link]

-

Gümüş, M., et al. (2022). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Molecules, 27(19), 6539. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). Indole-5-carboxaldehyde. Retrieved February 24, 2026, from [Link]

-

PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved February 24, 2026, from [Link]

-

RSC Publishing. (n.d.). Supporting information. Retrieved February 24, 2026, from [Link]

-

RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27305-27339. [Link]

-

SID. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Retrieved February 24, 2026, from [Link]

-

University of Nebraska-Lincoln. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Retrieved February 24, 2026, from [Link]

-

NISCAIR. (n.d.). Synthesis of novel indole substituted heterocyclics. Retrieved February 24, 2026, from [Link]

-

PubChemLite. (n.d.). 2,3-dimethyl-1h-indole-5-carbaldehyde (C11H11NO). Retrieved February 24, 2026, from [Link]

-

RSC Publishing. (n.d.). Mo-catalyzed cyclization of N-vinylindoles and skatoles: synthesis of dihydroindolo[1,2-c]-quinazolines and dihydroindolo[3,2-b]-indoles, and evaluation of their anticancer activities. Organic Chemistry Frontiers. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 24, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved February 24, 2026, from [Link]

-

Bentham Science. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved February 24, 2026, from [Link]

-

PMC. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Retrieved February 24, 2026, from [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 66258-21-7|2,3-Dimethyl-1H-indole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 2,3-dimethyl-1h-indole-5-carbaldehyde (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

use of 2,3-dimethyl-1H-indole-5-carbaldehyde in organic synthesis

Application Note: Functionalization and Synthetic Utility of 2,3-Dimethyl-1H-indole-5-carbaldehyde

Executive Summary

2,3-Dimethyl-1H-indole-5-carbaldehyde (CAS: 219136-12-8 / Generic Scaffold) represents a "privileged scaffold" in medicinal chemistry. Unlike its more common isomer, indole-3-carbaldehyde, this molecule features a blocked C3 position .[1] This structural constraint is critical: it prevents the acid-catalyzed formation of bis(indolyl)methanes (a common side reaction in unsubstituted indoles) and directs functionalization exclusively to the aldehyde handle at the C5 position.

This guide details the synthetic utility of this scaffold, focusing on its transformation into bioactive pharmacophores via Schiff base formation (ligands/antimicrobials) and Knoevenagel condensation (anticancer vinyl-indoles).[1]

Chemical Profile & Reactivity Logic

-

Stability: The 2,3-dimethyl substitution sterically shields the indole core from electrophilic attack at the reactive C3 position, rendering the molecule stable under acidic conditions that would polymerize simple indoles.

-

Electronic Character: The C5-aldehyde is electronically coupled to the indole nitrogen lone pair.[1] This makes the carbonyl oxygen highly basic but the carbonyl carbon less electrophilic than benzaldehyde, often requiring Lewis acid catalysis or elevated temperatures for condensation reactions.

-

Solubility: The methyl groups increase lipophilicity compared to unsubstituted indole-carbaldehydes, necessitating the use of ethanol/DMF mixtures for homogeneous reactions.

Application I: Synthesis of Bioactive Schiff Bases

Schiff bases (imines) derived from indole-5-carbaldehydes are extensively researched for their ability to chelate transition metals (Cu, Zn) and inhibit enzymes like glucosidase and urease. The following protocol describes the synthesis of a Thiosemicarbazone derivative , a common motif in anticancer research.

Experimental Protocol

Reagents:

-

2,3-Dimethyl-1H-indole-5-carbaldehyde (1.0 equiv)

-

Thiosemicarbazide (1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 173 mg) of 2,3-dimethyl-1H-indole-5-carbaldehyde in 15 mL of absolute ethanol.

-

Note: Mild heating (40°C) may be required to fully solubilize the aldehyde.

-

-

Addition: Add 1.1 mmol of thiosemicarbazide to the solution.

-

Catalysis: Add 3–5 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The product typically appears as a lower Rf spot compared to the aldehyde.

-

-

Workup: Cool the reaction mixture to room temperature. The Schiff base product usually precipitates as a crystalline solid upon cooling.

-

Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

-

Recrystallization: Recrystallize from hot ethanol/DMF (9:1) if high purity (>98%) is required for biological assays.

Data Summary:

| Parameter | Specification |

| Typical Yield | 82% – 90% |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | Typically >200°C (decomposition) |

| Key IR Signal | C=N stretch @ 1600–1620 cm⁻¹ |

Application II: Knoevenagel Condensation (C-C Bond Formation)

This reaction extends the carbon skeleton at the C5 position, creating conjugated systems (vinyl indoles) often used as Michael acceptors in drug design (e.g., covalent kinase inhibitors).[1]

Experimental Protocol

Reagents:

-

2,3-Dimethyl-1H-indole-5-carbaldehyde (1.0 equiv)

-

Malononitrile (1.2 equiv) (Active Methylene Source)

-

Solvent: Ethanol or Acetonitrile[2]

-

Catalyst: Piperidine (5 mol%)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with 1.0 mmol of the aldehyde and 1.2 mmol of malononitrile in 10 mL of Ethanol.

-

Initiation: Add 1 drop of piperidine. The reaction is often exothermic; stir at room temperature for 30 minutes first.

-

Optimization: If precipitation does not occur after 1 hour, heat to 60°C for 2 hours.

-

Quenching & Isolation: Pour the reaction mixture into 50 mL of ice-cold water. The hydrophobic vinyl-indole product will precipitate.

-

Filtration: Collect the solid by filtration.

-

Purification: Recrystallize from Ethanol.

Mechanistic & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for the 5-carbaldehyde scaffold.

Figure 1: Divergent synthetic pathways for 2,3-dimethyl-1H-indole-5-carbaldehyde. The C2/C3 blocking groups prevent polymerization, directing reactivity solely to the C5 aldehyde.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Schiff Base) | Incomplete water removal.[1] | Use molecular sieves (3Å) in the reaction or a Dean-Stark trap if scaling up (>5g). |

| No Reaction (Knoevenagel) | Aldehyde is electron-rich (deactivated). | Switch solvent to Acetonitrile and use a stronger base/acid couple (e.g., Ammonium Acetate) or microwave irradiation. |

| Oiling Out | Product is too lipophilic. | Triturate the crude oil with cold Hexane or Diethyl Ether to induce crystallization. |

| Impurity at Baseline (TLC) | Oxidation to carboxylic acid. | Perform reactions under Nitrogen atmosphere; ensure aldehyde source is fresh. |

References

-

Synthesis and Biological Evaluation of Indole Schiff Bases

-

Knoevenagel Condensation Methodologies

-

Antioxidant Activity of Indole Derivatives

- Context: Validates the biological relevance of the indole-carbaldehyde scaffold.

- Source:Der Pharma Chemica.

-

URL:[Link]

-

Indole Chemistry & Reactivity (General)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel Condensation [organic-chemistry.org]

Application Notes and Protocols for the Quantification of 2,3-dimethyl-1H-indole-5-carbaldehyde

Introduction

2,3-dimethyl-1H-indole-5-carbaldehyde is a key intermediate and potential impurity in the synthesis of various pharmacologically active molecules. Its precise quantification is critical for ensuring the quality, safety, and efficacy of final drug products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the accurate quantification of this compound. We will delve into the rationale behind method selection, provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and discuss method validation in line with international regulatory standards.

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Consequently, rigorous analytical control of indole-based intermediates like 2,3-dimethyl-1H-indole-5-carbaldehyde is paramount during drug development and manufacturing. This guide is designed to be a practical resource, offering not just procedural steps, but also the scientific reasoning that underpins these analytical strategies.

Physicochemical Properties of 2,3-dimethyl-1H-indole-5-carbaldehyde

A thorough understanding of the analyte's physicochemical properties is the foundation for developing robust and reliable analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem |

| Molecular Weight | 173.21 g/mol | PubChem |

| Predicted XlogP | 2.3 | PubChem |

| Appearance | Solid (predicted) | - |

| Melting Point | 88-89 °C (for the related isomer 2,3-dimethyl-1H-indole-1-carbaldehyde) | ChemSynthesis |

The predicted XlogP suggests a moderate lipophilicity, making the compound suitable for reversed-phase HPLC. The presence of a chromophore (the indole ring conjugated with the carbaldehyde group) indicates that UV-Vis spectrophotometry is a viable detection method.

Recommended Analytical Methodologies

Based on the physicochemical properties and the need for specificity and sensitivity in a pharmaceutical setting, we recommend two primary analytical techniques for the quantification of 2,3-dimethyl-1H-indole-5-carbaldehyde:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis, offering excellent resolution, sensitivity, and robustness for routine quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides exceptional specificity and is particularly useful for identifying and quantifying volatile impurities, or for confirmatory analysis.

Protocol 1: Quantification by Reversed-Phase HPLC-UV

This protocol details a robust HPLC-UV method for the quantification of 2,3-dimethyl-1H-indole-5-carbaldehyde, suitable for both bulk material and formulated product analysis. The choice of a C18 stationary phase is based on the analyte's moderate polarity. The mobile phase composition is selected to ensure adequate retention and sharp peak shapes.

Principle and Causality

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with the stationary phase. 2,3-dimethyl-1H-indole-5-carbaldehyde, with its predicted XlogP of 2.3, will be sufficiently retained on a C18 column. The use of an acetonitrile/water mobile phase allows for the modulation of the elution strength. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is crucial for suppressing the ionization of any residual silanol groups on the silica-based stationary phase, thereby improving peak symmetry and reproducibility.[1][2] UV detection is selected due to the strong absorbance of the indole chromophore. Based on the UV spectra of the related compound, indole-3-carbaldehyde, which shows absorption maxima at 243, 260, and 297 nm, a detection wavelength in the range of 280-300 nm is expected to provide good sensitivity.[3]

Materials and Reagents

-

Reference Standard: 2,3-dimethyl-1H-indole-5-carbaldehyde (purity ≥98%)

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Mobile Phase Additive: Formic acid or Trifluoroacetic acid (TFA), HPLC grade

-

Sample Diluent: Mobile phase or a mixture of acetonitrile and water (e.g., 50:50 v/v)

-

Syringe filters: 0.45 µm PTFE or nylon

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard equipment for pharmaceutical analysis. |

| Column | C18, 5 µm, 4.6 x 250 mm | Provides good resolution and is a common, robust choice for indole derivatives.[1][2] |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The organic/aqueous ratio can be optimized to achieve a suitable retention time. Formic acid improves peak shape.[1] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer.[1] |

| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) | Provides good sensitivity for the indole chromophore.[1] |

| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity requirements. |

Experimental Workflow

Caption: HPLC analysis workflow from preparation to quantification.

Step-by-Step Protocol

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 600 mL acetonitrile with 400 mL water). Add 1 mL of formic acid for every 1 L of mobile phase. Degas the mobile phase using sonication or vacuum filtration.

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the 2,3-dimethyl-1H-indole-5-carbaldehyde reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the sample diluent.

-

-

Sample Preparation (for Bulk Drug Substance):

-

Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the sample diluent.

-

Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[4]

-

-

Sample Preparation (for a Formulated Product, e.g., Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a target amount of the analyte into a volumetric flask.

-

Add a suitable volume of diluent and extract the analyte using sonication or mechanical shaking.

-

Dilute to the final volume with the diluent and mix well.

-

Centrifuge or filter the solution to remove excipients. Further dilute if necessary to fall within the calibration range.[4]

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards, followed by the sample solutions.

-

Integrate the peak area of the analyte in each chromatogram.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of 2,3-dimethyl-1H-indole-5-carbaldehyde in the sample solutions from the calibration curve using linear regression.

-

Protocol 2: Quantification by GC-MS

GC-MS is a powerful technique for the quantification of 2,3-dimethyl-1H-indole-5-carbaldehyde, especially at low levels or in complex matrices where high specificity is required.

Principle and Causality

GC separates volatile and thermally stable compounds in a heated column. The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for highly specific detection and quantification. Given the structure of 2,3-dimethyl-1H-indole-5-carbaldehyde, it is expected to be sufficiently volatile and thermally stable for GC analysis. The use of a non-polar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is generally suitable for indole derivatives.[5] Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the analyte.

Materials and Reagents

-

Reference Standard: 2,3-dimethyl-1H-indole-5-carbaldehyde (purity ≥98%)

-

Solvent: Dichloromethane or Ethyl acetate (GC grade)

-

Internal Standard (optional but recommended): A structurally similar compound with a different retention time and mass spectrum (e.g., a deuterated analog or another stable indole derivative).

Instrumentation and Analytical Conditions

| Parameter | Recommended Setting | Rationale |

| GC-MS System | Gas Chromatograph with a Mass Selective Detector | Standard for volatile compound analysis. |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column suitable for a wide range of compounds, including indoles.[5] |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 280 °C | Ensures rapid vaporization of the analyte without degradation.[5] |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min | A typical temperature program to ensure good separation and elution of the analyte. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization.[5] |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |

| Ions to Monitor | Molecular ion (m/z 173) and characteristic fragment ions | To be determined from the full scan mass spectrum of the reference standard. |

Experimental Workflow

Caption: GC-MS analysis workflow from sample preparation to data analysis.

Step-by-Step Protocol

-

Standard Solution Preparation:

-

Prepare a stock solution of 2,3-dimethyl-1H-indole-5-carbaldehyde (e.g., 100 µg/mL) in the chosen solvent (e.g., ethyl acetate).

-

If using an internal standard, add it to the stock solution and all subsequent dilutions at a fixed concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Sample Preparation:

-

Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

-

If using an internal standard, add it to the sample solution at the same concentration as in the calibration standards.

-

Vortex to ensure complete dissolution.

-

-

GC-MS Analysis:

-

Perform a full scan analysis of a concentrated standard solution to identify the molecular ion and major fragment ions for SIM mode.

-

Set up the GC-MS instrument with the conditions described in the table above and in SIM mode.

-

Inject the calibration standards and sample solutions.

-

-

Data Analysis:

-

Integrate the peak areas of the target ions for the analyte (and internal standard, if used).

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the sample from the calibration curve.

-

Method Validation

All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria for a Quantitative Impurity Method |

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | The analyte peak should be well-resolved from other components (e.g., impurities, degradation products, excipients). Peak purity should be demonstrated using a PDA detector or mass spectrometry. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the reporting threshold to 120% of the specification limit for an impurity. |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 90-110% for spiked samples at different concentrations. |

| Precision (Repeatability & Intermediate) | The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day precision): RSD ≤ 5%. Intermediate Precision (inter-day and inter-analyst): RSD ≤ 10%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. Precision at the LOQ should be RSD ≤ 10%. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of 2,3-dimethyl-1H-indole-5-carbaldehyde. The choice between the two methods will depend on the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity and specificity, and the availability of instrumentation. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, defensible data for regulatory submissions and quality control in the pharmaceutical industry.

References

- BenchChem. (2025).

- ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.

- PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.

- ResearchGate. (2019, June). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic....

- MDPI. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)

- SIELC Technologies. (2018, February 16). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column.

- SIELC Technologies. (2018, February 19). Separation of Indole-3-carbinol on Newcrom R1 HPLC column.

- Food Chemistry Advances. (2024, February 15). A colorimetric assay for the detection of indole-3-carbaldehyde in foods. Elsevier.

- PMC. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.

- LCGC International. (2025, May 13).

- AMSbiopharma. (2025, July 22).

- Cayman Chemical. (2020, July 16).

- BenchChem. (2025).

- Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.

- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

- The Royal Society of Chemistry. (n.d.).

- Cayman Chemical. (2020, July 16).

- PubMed. (2016, February 20).

- PMC. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES.

- MDPI. (2020, May 3).

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- PubChem. (n.d.). Indole-5-carboxaldehyde.

Sources

Application Note: A Detailed Protocol for the Formylation of 2,3-Dimethylindole via the Vilsmeier-Haack Reaction

Abstract

This document provides a comprehensive, in-depth guide to the formylation of 2,3-dimethylindole, a critical transformation in the synthesis of various biologically active compounds. The primary focus is on the Vilsmeier-Haack reaction, a highly efficient and widely adopted method for introducing a formyl group onto electron-rich heterocyclic systems.[1][2] This protocol details the step-by-step procedure, the underlying reaction mechanism, safety precautions, and methods for characterization of the resulting product, 2,3-dimethyl-1H-indole-1-carbaldehyde. The information presented is intended to provide researchers with a robust and reproducible methodology, grounded in established chemical principles.

Introduction: The Significance of Formylated Indoles

Indole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of a formyl (-CHO) group into the indole nucleus provides a versatile chemical handle for further molecular elaboration. Specifically, indole-1-carbaldehydes are key intermediates in the synthesis of compounds with diverse biological activities. The formylation of 2,3-dimethylindole is a crucial step in accessing a specific class of these valuable building blocks.

The Vilsmeier-Haack reaction stands as a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to act as the formylating agent.[1] This electrophilic species readily attacks the electron-rich indole ring, leading to the desired carboxaldehyde after aqueous work-up.[1]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through a well-established two-stage mechanism.

Stage 1: Formation of the Vilsmeier Reagent

First, N,N-dimethylformamide (DMF), a tertiary amide, reacts with phosphorus oxychloride (POCl₃), a strong Lewis acid. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

Stage 2: Electrophilic Aromatic Substitution

The electron-rich π-system of the 2,3-dimethylindole attacks the electrophilic carbon of the Vilsmeier reagent. In the case of 2,3-dimethylindole, the substitution occurs at the nitrogen atom (N-formylation) due to the steric hindrance at the C3 position and the electronic nature of the substituted indole. This attack forms a resonance-stabilized cationic intermediate. Subsequent hydrolysis of this intermediate during the aqueous work-up quenches the reaction and yields the final product, 2,3-dimethyl-1H-indole-1-carbaldehyde, along with the regeneration of dimethylamine.[3]

Caption: Reaction mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the formylation of 2,3-dimethylindole.

3.1. Materials and Reagents

| Material/Reagent | Grade | Supplier | CAS No. |

| 2,3-Dimethylindole | ≥97% | Sigma-Aldrich | 91-55-4 |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |

| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | 10025-87-3 |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific | N/A |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific | 7487-88-9 |

| Crushed Ice | N/A | N/A | N/A |

3.2. Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [4][5] Handle it with extreme caution in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene is recommended), a lab coat, and safety goggles with a face shield.[5][6][7]

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate PPE.

-

The reaction is exothermic, especially during the addition of POCl₃ and the subsequent work-up. Maintain strict temperature control.

-

Ensure that all glassware is dry before use to prevent the violent reaction of POCl₃ with water.[4]

3.3. Reaction Setup and Procedure

Caption: Experimental workflow for the formylation of 2,3-dimethylindole.

Step-by-Step Procedure:

-

Vilsmeier Reagent Formation:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.[1]

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent will result in a yellowish, viscous solution.

-

-

Formylation Reaction:

-

In a separate flask, dissolve 2,3-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of 2,3-dimethylindole dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[1]

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1] Be cautious as this is an exothermic process and will evolve gas.

-

Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,3-dimethyl-1H-indole-1-carbaldehyde.

-

Table 1: Key Reaction Parameters

| Parameter | Value |

| Stoichiometry (Indole:POCl₃:DMF) | 1 : 1.2 : 3 |

| Temperature (Reagent Formation) | 0-10 °C |

| Temperature (Reaction) | Room Temperature |

| Reaction Time | 2-4 hours |

Results and Characterization

The final product, 2,3-dimethyl-1H-indole-1-carbaldehyde, is expected to be a solid with a melting point in the range of 88-89 °C.[8] The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the two methyl groups, and a distinct singlet for the aldehydic proton, typically in the range of δ 9-10 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the two methyl carbons, and a downfield signal for the carbonyl carbon of the aldehyde group, typically above δ 180 ppm.

4.2. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 2,3-dimethyl-1H-indole-1-carbaldehyde (C₁₁H₁₁NO, MW: 173.21 g/mol ).[8]

Table 2: Expected Analytical Data

| Technique | Expected Result |

| Melting Point | 88-89 °C[8] |

| ¹H NMR (CDCl₃) | Signals for aromatic, methyl, and aldehydic protons. |

| ¹³C NMR (CDCl₃) | Signals for aromatic, methyl, and carbonyl carbons. |

| Mass Spec (EI) | [M]⁺ at m/z = 173.21 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction. | - Ensure all reagents are anhydrous. - Extend the reaction time. - Check the quality of the POCl₃. |

| Decomposition of starting material or product. | - Maintain strict temperature control during reagent addition and work-up. | |

| Formation of side products | Reaction at other positions of the indole ring. | - While N-formylation is favored for 2,3-disubstituted indoles, C3-formylation can occur with other indole derivatives. Confirm product structure by NMR. |

| Difficulty in purification | Impurities from the reaction. | - Ensure complete neutralization during work-up. - Optimize the eluent system for column chromatography. |

Conclusion

The Vilsmeier-Haack reaction provides a reliable and high-yielding route for the formylation of 2,3-dimethylindole. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize 2,3-dimethyl-1H-indole-1-carbaldehyde, a valuable intermediate for further synthetic transformations in the fields of medicinal chemistry and materials science. The key to a successful reaction lies in the use of anhydrous reagents, strict temperature control, and a careful work-up procedure.

References

- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

- Fritz, H. (1959). N-Formylation of a 3,3-disubstituted 3H-indole (indolenine). Angewandte Chemie, 71(15-16), 526-526.

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.

- ChemWis. (2025, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.

- Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.

- Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39.

- Sureshbabu, G., & Perumal, P. T. (2006). A simple and efficient method for the one-pot synthesis of novel 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes via the Vilsmeier-Haack reaction of the corresponding 7-acetyl-2-arylindoles. Tetrahedron Letters, 47(48), 8569-8572.

- ChemSynthesis. (2025, May 20). 2,3-dimethyl-1H-indole-1-carbaldehyde.

- Sigma-Aldrich. (n.d.). 2,3-Dimethylindole.

- Organic Syntheses. (n.d.). Indole-3-aldehyde.

- Merck Millipore. (n.d.). SAFETY DATA SHEET - Phosphorus Oxychloride.

- Sigma-Aldrich. (n.d.). Safety Data Sheet - Phosphorus Oxychloride.

- Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride.

- MilliporeSigma. (2025, September 10). SAFETY DATA SHEET - Phosphorus Oxychloride.

- Fisher Scientific. (2006, October 29). Phosphorus oxychloride - SAFETY DATA SHEET.

Sources

experimental procedure for condensation reactions of 2,3-dimethyl-1H-indole-5-carbaldehyde

Application Note: Strategic Synthesis & Condensation Protocols for 2,3-Dimethyl-1H-indole-5-carbaldehyde

Executive Summary

This guide details the experimental procedures for functionalizing 2,3-dimethyl-1H-indole-5-carbaldehyde . Unlike the highly reactive indole-3-carbaldehyde, the 5-carbaldehyde isomer offers a unique chemical space where the aldehyde behaves similarly to a benzaldehyde derivative but retains the electron-donating character of the indole core.

Critical Advantage: The presence of methyl groups at the C2 and C3 positions is chemically significant. It blocks the highly nucleophilic C3 position, preventing unwanted electrophilic substitution side reactions and oxidative oligomerization. This steric and electronic blocking ensures that the aldehyde at C5 is the exclusive site of reactivity during condensation protocols.

Reaction Pathways & Logic

The following diagram illustrates the three primary condensation pathways covered in this guide. Each pathway targets a specific pharmacophore class:

-

Knoevenagel Condensation: Access to vinyl nitriles (optical materials/dyes).

-

Schiff Base Formation: Access to imines (antimicrobial/antifungal agents).

-

Claisen-Schmidt Condensation: Access to chalcones (anticancer/antioxidant scaffolds).

Figure 1: Divergent synthesis pathways from the 5-formyl indole scaffold.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Vinyl Nitrile Synthesis)

Target Application: Synthesis of merocyanine dyes and fluorescent probes.

Mechanism: The base (piperidine) deprotonates the active methylene compound (malononitrile). The resulting carbanion attacks the aldehyde carbonyl. Subsequent dehydration drives the equilibrium to the stable conjugated alkene.

Materials:

-

2,3-Dimethyl-1H-indole-5-carbaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Ethanol (Absolute)

-

Piperidine (Catalytic, 5-10 mol%)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the indole aldehyde in 10 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.

-

Addition: Add 1.1 mmol of malononitrile.

-

Catalysis: Add 2–3 drops of piperidine.

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

-

Monitoring: Monitor via TLC (30% EtOAc in Hexane). The aldehyde spot (Rf ~0.5) should disappear, replaced by a highly fluorescent product spot.

-

-

Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product typically precipitates as a colored solid (yellow/orange).

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF if necessary.

Validation:

-

Yield: Expected >85%.

-

IR: Look for disappearance of C=O stretch (1660 cm⁻¹) and appearance of C≡N stretch (2210–2220 cm⁻¹).

Protocol B: Schiff Base Formation (Imine Synthesis)

Target Application: Antimicrobial and antifungal screening libraries.

Mechanism: Acid-catalyzed nucleophilic attack of the amine on the carbonyl carbon. The reaction is reversible; therefore, removal of water (via molecular sieves or azeotropic distillation) or precipitation of the product is crucial to drive the reaction to completion.

Materials:

-

2,3-Dimethyl-1H-indole-5-carbaldehyde (1.0 eq)

-

Substituted Aniline or Hydrazide (1.0 eq)

-

Glacial Acetic Acid (Catalyst)

Procedure:

-

Setup: Prepare a solution of indole aldehyde (1.0 mmol) in 20 mL hot ethanol.

-

Addition: Add the primary amine (1.0 mmol) dropwise.

-

Catalysis: Add 2–4 drops of glacial acetic acid.

-

Reaction: Reflux for 4–8 hours.

-

Note: If the product does not precipitate during reflux, reduce solvent volume by 50% using a rotary evaporator.

-

-

Isolation: Pour the reaction mixture into crushed ice (50 g). Stir vigorously for 15 minutes.

-

Purification: Filter the precipitate, wash with water to remove acid traces, and dry. Recrystallize from ethanol.

Validation:

-

1H NMR: The aldehyde proton singlet (~10.0 ppm) disappears. A new singlet for the imine proton (-CH=N-) appears, typically between 8.3–8.8 ppm [1].

Protocol C: Claisen-Schmidt Condensation (Chalcone Synthesis)

Target Application: Anticancer agents (microtubule polymerization inhibitors).

Mechanism: Generation of an enolate from the methyl ketone using a strong base, followed by attack on the indole aldehyde. The 2,3-dimethyl substitution prevents side reactions on the indole ring that typically plague base-catalyzed reactions of simple indoles.

Materials:

-

2,3-Dimethyl-1H-indole-5-carbaldehyde (1.0 eq)

-

Acetophenone derivative (1.0 eq)

-

Methanol (10 mL)

-

NaOH (40% aqueous solution, 2.0 mL) or KOH pellets.

Procedure:

-

Mixing: Dissolve the acetophenone derivative (1.0 mmol) in methanol (10 mL).

-

Base Activation: Add the NaOH solution dropwise at 0°C. Stir for 10 minutes to generate the enolate.

-

Coupling: Add the indole aldehyde (1.0 mmol) to the mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Observation: A heavy precipitate usually forms.

-

-

Quench: Pour the mixture into ice-cold water (50 mL) and neutralize with dilute HCl (1M) until pH ~7.

-

Purification: Filter the solid. Recrystallize from ethanol/chloroform.

Validation:

-

1H NMR: Characteristic doublet signals for the α,β-unsaturated protons with a coupling constant J = 15–16 Hz , indicating the trans (E) isomer [2].

Analytical Data Summary

The following table summarizes the expected NMR shifts for the starting material versus the condensation products.

| Compound Class | Key Proton | Chemical Shift (δ ppm) | Multiplicity | Notes |

| Starting Material | Aldehyde (-CHO) | 9.80 – 10.10 | Singlet | Disappears in all products |

| Starting Material | C2-CH₃ / C3-CH₃ | 2.10 – 2.40 | Singlets | Diagnostic for 2,3-dimethyl core |

| Knoevenagel | Vinyl (-CH=C) | 7.80 – 8.20 | Singlet | Downfield due to CN groups |

| Schiff Base | Imine (-CH=N-) | 8.30 – 8.90 | Singlet | Sharp singlet |

| Chalcone | Vinyl (α, β) | 7.40 – 7.80 | Doublets | J value confirms stereochemistry |

Troubleshooting & Optimization

-

Solubility: The 2,3-dimethyl-indole scaffold is more lipophilic than unsubstituted indole. If the aldehyde does not dissolve in ethanol, use a 1:1 mixture of Ethanol:DMF .

-

Indole NH Acidity: The NH proton (pKa ~17) is generally stable in these protocols. However, in the Claisen-Schmidt reaction (strong base), the indole nitrogen will be deprotonated. This is reversible upon acidic workup (Step 5 of Protocol C). If solubility is poor in base, consider N-alkylating the indole (e.g., N-methyl) before the condensation step.

-

Water Removal: For stubborn Schiff base reactions, add activated 4Å molecular sieves to the reaction flask to capture water and drive the equilibrium.

References

-

Synthesis and Characterization of Schiff Bases

- Source: Mubassir, M. et al. "Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde." Asian Journal of Chemistry.

- Context: Validates the NMR shifts for indole-imine formation and acid-c

-

Claisen-Schmidt Protocols & Chalcones

- Source: "Efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones." PMC / NIH.

- Context: Provides the basis for base-catalyzed condensation and J-coupling analysis for E-isomers.

-

Knoevenagel Condensation Overview

- Source: "Recent Developments in Knoevenagel Condensation Reaction: A Review." Semantic Scholar.

- Context: Establishes the piperidine/ethanol protocol as the standard for arom

-

Indole Biological Activity

Sources

Application Notes and Protocols: 2,3-Dimethyl-1H-indole-5-carbaldehyde as a Versatile Scaffold in the Synthesis of Bioactive Molecules

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] Among the diverse array of functionalized indoles, 2,3-dimethyl-1H-indole-5-carbaldehyde stands out as a particularly valuable building block. The presence of electron-donating methyl groups at the C2 and C3 positions enhances the electron density of the indole ring, influencing its reactivity and interaction with biological targets. The aldehyde functionality at the C5 position provides a reactive handle for a variety of chemical transformations, enabling its use as a scaffold for generating diverse molecular libraries. This guide provides an in-depth exploration of 2,3-dimethyl-1H-indole-5-carbaldehyde, detailing its synthesis, key synthetic transformations into bioactive motifs like chalcones and Schiff bases, and step-by-step protocols designed for researchers in drug discovery and medicinal chemistry.

Core Scaffold: Properties and Reactivity Profile

2,3-Dimethyl-1H-indole-5-carbaldehyde is a solid, stable organic compound that serves as an excellent starting point for chemical synthesis.[3] Its structure marries the nucleophilic character of the dimethylated indole ring with the electrophilic nature of the C5-aldehyde.

Causality of Reactivity:

-

Indole Nucleus: The methyl groups at C2 and C3 are electron-donating groups (EDGs). They increase the electron density of the bicyclic system through hyperconjugation and inductive effects. This enhanced nucleophilicity makes the ring more susceptible to electrophilic substitution, although the primary site for such reactions (C3) is blocked. Importantly, this electron enrichment can influence the binding affinity of its derivatives to biological targets.

-

Aldehyde Group: The C5-carbaldehyde is a versatile functional group. It is an electrophilic site, readily attacked by nucleophiles. Its position on the benzene portion of the indole core allows for reactions that extend conjugation, often leading to compounds with interesting photophysical or biological properties. It is the primary site for the synthetic modifications discussed in this guide.

Table 1: Physicochemical Properties of 2,3-Dimethyl-1H-indole-5-carbaldehyde

| Property | Value | Reference |

| CAS Number | 66258-21-7 | [3] |

| Molecular Formula | C₁₁H₁₁NO | [3] |

| Molecular Weight | 173.21 g/mol | [3] |

| Appearance | Solid | - |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of the starting material is crucial for supply chain security and potential in-house modifications. A common and effective method for formylating electron-rich aromatic rings is the Vilsmeier-Haack reaction.[4][5] This protocol adapts the Vilsmeier-Haack conditions for the synthesis of the title compound from 2,3-dimethylindole.

Caption: Workflow for the synthesis of the core scaffold.

Protocol 2.1: Synthesis of 2,3-Dimethyl-1H-indole-5-carbaldehyde via Vilsmeier-Haack Reaction

Expert Rationale: This protocol uses the pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) to introduce an aldehyde group onto the electron-rich 2,3-dimethylindole. The reaction proceeds via an electrophilic aromatic substitution, where the C5 position is the most favorable site for attack due to electronic and steric factors. The cold addition controls the exothermic formation of the reagent, and the subsequent heating drives the formylation to completion.

Materials:

-

2,3-Dimethylindole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Standard glassware for anhydrous reactions, ice bath, heating mantle

Procedure:

-

Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 equiv). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.1 equiv) dropwise while stirring vigorously. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of a solid or viscous liquid is expected.

-

Substrate Addition: Dissolve 2,3-dimethylindole (1.0 equiv) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is basic (pH > 8). This step neutralizes the acidic reaction medium and should be done with caution due to gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol to yield pure 2,3-dimethyl-1H-indole-5-carbaldehyde.

Self-Validation/Characterization:

-

TLC: Monitor reaction using a mobile phase like 30:70 Ethyl Acetate:Hexane. The product should have a lower Rf than the starting indole.

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy: Confirm the structure using ¹H NMR (expect a singlet for the aldehyde proton ~9.8-10.0 ppm and a broad singlet for the N-H proton >8.0 ppm), ¹³C NMR, and IR spectroscopy (strong C=O stretch ~1670-1690 cm⁻¹).

Synthetic Applications in Bioactive Molecule Development

The aldehyde group is a gateway to numerous classes of compounds. Below are protocols for synthesizing derivatives with known pharmacophores, demonstrating the scaffold's utility.

Caption: Key synthetic pathways from the core scaffold.

Protocol 3.1: Synthesis of an Indole-Chalcone Derivative

Expert Rationale: Chalcones are α,β-unsaturated ketones that form a core component of many biologically active compounds.[6] This protocol utilizes a base-catalyzed Claisen-Schmidt condensation. The base (KOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic aldehyde of the indole scaffold. The subsequent dehydration is typically spontaneous or acid/heat-catalyzed, yielding the conjugated chalcone system.

Materials:

-

2,3-Dimethyl-1H-indole-5-carbaldehyde (1.0 equiv)

-

4-Methoxyacetophenone (1.0 equiv)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethyl-1H-indole-5-carbaldehyde and 4-methoxyacetophenone in ethanol.

-

In a separate beaker, prepare a solution of KOH (3.0 equiv) in a small amount of water and add it to the ethanol solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

-

Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into a beaker of cold water/crushed ice.

-

If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

-

Dry the solid product. If needed, recrystallize from a suitable solvent like ethanol to obtain the pure chalcone derivative.

Self-Validation/Characterization:

-

¹H NMR: Look for the appearance of two new doublets in the vinyl region (6.5-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), characteristic of the trans-alkene protons.

-

IR: A shift in the C=O stretch to a lower frequency (~1650-1660 cm⁻¹) due to conjugation.

Protocol 3.2: Synthesis of an Indole-Schiff Base (Imine)

Expert Rationale: Schiff bases are compounds containing a carbon-nitrogen double bond, often formed by the condensation of a primary amine and an aldehyde.[7] They are pivotal intermediates and bioactive molecules in their own right. This protocol uses a catalytic amount of acid (acetic acid) to protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic and facilitating the attack by the amine. The removal of water, the reaction byproduct, drives the equilibrium towards the imine product.

Materials:

-

2,3-Dimethyl-1H-indole-5-carbaldehyde (1.0 equiv)

-

Sulfanilamide (or another primary amine) (1.0 equiv)

-

Ethanol

-

Glacial acetic acid (catalytic amount, ~2-3 drops)

Procedure:

-

Add 2,3-Dimethyl-1H-indole-5-carbaldehyde and the chosen primary amine (e.g., sulfanilamide) to a round-bottom flask containing ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If a solid forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.

-

If no solid forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Dry the purified Schiff base product.

Self-Validation/Characterization:

-

¹H NMR: The aldehyde proton signal (~9.8-10.0 ppm) will disappear, and a new singlet for the imine proton (CH=N) will appear, typically downfield (~8.0-9.0 ppm).

-

IR: The C=O stretch (~1670-1690 cm⁻¹) will disappear, and a new C=N stretch will appear (~1600-1650 cm⁻¹).